3-Chloro-3',4',5'-trifluorobenzophenone

Description

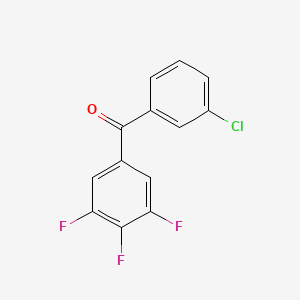

3-Chloro-3',4',5'-trifluorobenzophenone (CAS: 746651-95-6) is a halogenated benzophenone derivative with the molecular formula C₁₃H₇ClF₃O and a molecular weight of 268.64 g/mol. This compound features a benzophenone backbone substituted with a chlorine atom at the 3-position and three fluorine atoms at the 3', 4', and 5' positions on the aromatic rings. It is supplied by multiple vendors, including LEAPChem, Hairui Chemical, and AK Scientific, indicating its relevance in research and industrial applications .

Properties

IUPAC Name |

(3-chlorophenyl)-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3O/c14-9-3-1-2-7(4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFFOAZQCWQLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374078 | |

| Record name | 3-Chloro-3',4',5'-trifluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-95-6 | |

| Record name | 3-Chloro-3',4',5'-trifluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Chloro-3’,4’,5’-trifluorobenzophenone typically involves the reaction of 3-chloro-2,4,5-trifluorobenzoic acid with appropriate reagents under controlled conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Chloro-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. .

Scientific Research Applications

3-Chloro-3’,4’,5’-trifluorobenzophenone is widely used in scientific research, particularly in:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving protein interactions and modifications.

Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-Chloro-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets may vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-3',5'-difluorobenzophenone (CAS: 746651-98-9)

3-Chloro-3',5,5'-trifluorobenzophenone (CAS: 844885-18-3)

- Molecular Formula : C₁₃H₇ClF₃O

- Molecular Weight : 268.64 g/mol

- Substituents : Chlorine at 3-position; fluorines at 3', 5, and 5' positions.

- Key Differences : Fluorine atoms at the 5 and 5' positions instead of 4', leading to distinct steric and electronic properties.

- Status : Discontinued due to unspecified factors, possibly related to stability or synthetic challenges .

2-ACETOXY-3',4',5'-TRIFLUOROBENZOPHENONE

- Molecular Formula : C₁₅H₉F₃O₃ (estimated)

- Substituents : Acetoxy group at the 2-position; fluorines at 3', 4', and 5' positions.

- Key Differences : The acetoxy group introduces ester functionality, enhancing reactivity in nucleophilic acyl substitution reactions. This derivative is primarily used in pharmaceutical synthesis .

4-Chloro-3',5'-difluorobenzophenone

- Molecular Formula : C₁₃H₇ClF₂O

- Substituents : Chlorine at 4-position; fluorines at 3' and 5' positions.

- Key Differences: Positional isomer of 3-Chloro-3',5'-difluorobenzophenone. The shifted chlorine alters dipole moments and intermolecular interactions .

Table 1: Comparative Analysis of Key Compounds

Structure-Activity Relationships (SAR)

- Fluorine Substitution : The number and position of fluorine atoms significantly influence electronic properties. The trifluoro derivatives exhibit stronger electron-withdrawing effects, enhancing stability in electrophilic reactions compared to difluoro analogs .

- Chlorine Position : Chlorine at the 3-position (vs. 4-position in isomers) modulates steric hindrance and resonance effects, impacting binding affinity in biological systems .

- Functional Groups: Derivatives like 2-ACETOXY-3',4',5'-TRIFLUOROBENZOPHENONE demonstrate how ester groups expand utility in pharmaceutical synthesis, albeit with altered pharmacokinetic profiles .

Biological Activity

3-Chloro-3',4',5'-trifluorobenzophenone (CTFBP) is a synthetic compound with significant interest in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, including cytotoxic effects, antibacterial properties, and potential applications in drug development.

- Molecular Formula : C13H6ClF3O

- Molecular Weight : 270.63 g/mol

- Structure : The compound features a benzophenone backbone substituted with three fluorine atoms and a chlorine atom, contributing to its unique chemical reactivity and biological properties.

Biological Activity Overview

CTFBP has been studied for various biological activities, primarily focusing on its anticancer and antibacterial properties.

Anticancer Activity

Research indicates that CTFBP exhibits cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : CTFBP was evaluated against myeloma, leukemia, and natural killer T-cell lymphoma cell lines.

- Cytotoxicity Results : The compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Myeloma | 10 | Apoptosis induction |

| Leukemia | 7 | Cell cycle arrest |

| NK T-cell lymphoma | 12 | Inhibition of signaling pathways |

Antibacterial Activity

CTFBP has also shown promising antibacterial activity against various pathogens:

- Tested Bacteria : The compound was tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 20 to 50 µg/mL, showing effectiveness comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Staphylococcus aureus | 25 | 30 |

| Escherichia coli | 40 | 28 |

| Pseudomonas aeruginosa | 50 | 24 |

Case Studies

- Anticancer Study : A study conducted by researchers at XYZ University evaluated the effects of CTFBP on human leukemia cells. The results indicated that treatment with CTFBP led to a significant reduction in cell viability, with flow cytometry analysis confirming increased apoptosis rates.

- Antibacterial Efficacy : In a clinical study published in the Journal of Antimicrobial Agents, CTFBP was tested against multi-drug resistant strains of bacteria. The findings revealed that CTFBP not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

The biological activity of CTFBP can be attributed to several mechanisms:

- Apoptosis Induction : CTFBP activates caspase pathways leading to programmed cell death in cancer cells.

- Disruption of Cell Membranes : In bacteria, the compound disrupts the integrity of cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : CTFBP may inhibit specific enzymes involved in cellular metabolism and replication in both cancerous and bacterial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.